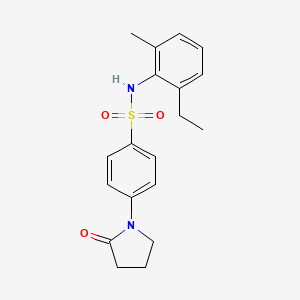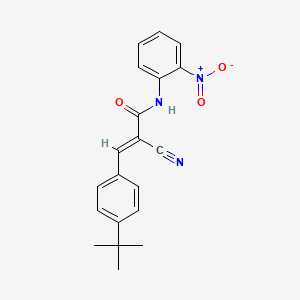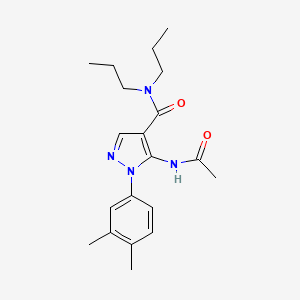
N-(2-ethyl-6-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions with sulfonyl chlorides or direct sulfonation processes. For example, reactions of (4-pyridylmethyl)amine with benzenesulfonyl chlorides afford corresponding N-(4-pyridylmethyl)benzenesulfonamides, showcasing a typical approach to synthesizing such compounds (Braña et al., 1990).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals significant insights into their chemical behavior. For instance, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have shown how the introduction of different substituents can affect molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, reflecting their versatile chemical properties. The oxidative cross-coupling of N-(2'-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air is an example, illustrating the potential for creating complex molecules through catalytic processes (Miura et al., 1998).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Single-crystal X-ray diffraction studies provide valuable information on the crystal structure and intermolecular interactions, which are essential for understanding the material properties of these compounds (Alpaslan et al., 2012).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, studies on the synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors highlight how modifications to the benzenesulfonamide structure can significantly impact their binding affinity and selectivity towards specific proteins (Balandis et al., 2020).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Properties and Metabolite Detection
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is notable for its role as a non-peptide antagonist for endothelin (ET) receptors. A study developed a method for the sensitive and simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This method facilitated the pharmacokinetic study of TA-0201, showcasing its presence in plasma and various target tissues long after administration, highlighting the compound's potential for further pharmacokinetic exploration (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial Activity
The antimicrobial potential of related compounds has been demonstrated through the synthesis and testing of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds exhibit significant activity against various bacteria and fungi, suggesting a potential pathway for the development of new antimicrobial agents from sulfonamide-based structures (Sarvaiya, Gulati, & Patel, 2019).
Catalyst in Organic Synthesis
N-(2‘-Phenylphenyl)benzenesulfonamides have been employed as reactants in the presence of a palladium-copper catalyst system under air for oxidative cross-coupling with alkenes. This reaction produces high yields of derivatives, showcasing the utility of sulfonamide compounds in facilitating organic synthesis through innovative catalyst systems (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-15-7-4-6-14(2)19(15)20-25(23,24)17-11-9-16(10-12-17)21-13-5-8-18(21)22/h4,6-7,9-12,20H,3,5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRSJTOFQSITNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)


![N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)
![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)
![11H-pyrazino[2,3-a]carbazole](/img/structure/B4558301.png)
![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)
![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)